

classification and nomenclature of complex halocarbons

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An In-depth Technical Guide to the Classification and Nomenclature of Complex Halocarbons
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification systems and nomenclature conventions for complex halocarbons. It is designed to serve as a detailed reference for professionals in research, chemical sciences, and drug development who work with or encounter these multifaceted compounds. The guide includes structured data tables for key physicochemical and environmental properties, detailed experimental protocols for analysis and synthesis, and logical diagrams to illustrate core concepts.

Classification of Complex Halocarbons

Halocarbons, or organohalogens, are organic compounds containing one or more halogen atoms (F, Cl, Br, I).^[1] Their classification is systematic and can be based on several structural and functional features.

Classification by Carbon Skeleton

The primary classification is based on the nature of the carbon framework to which the halogen is bonded, analogous to the classification of hydrocarbons.^{[1][2]}

- Haloalkanes: These compounds feature halogen atoms attached to an sp^3 -hybridized carbon atom in an alkyl group. The carbon atoms are linked exclusively by single bonds.^{[1][3]}

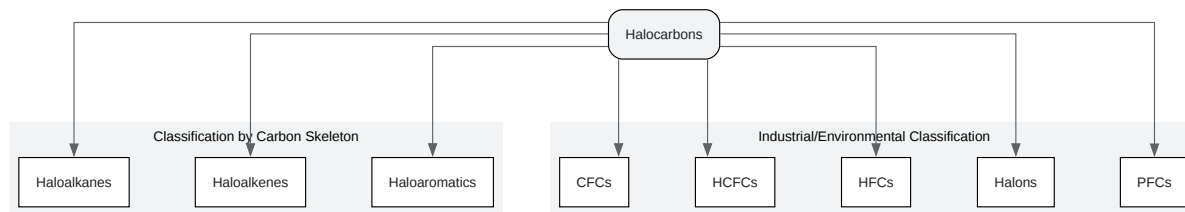
- Haloalkenes: These contain at least one carbon-carbon double bond, with a halogen atom attached to an sp^2 -hybridized carbon.[\[1\]](#)[\[3\]](#)
- Haloaromatics (or Haloarenes): In these compounds, a halogen is directly bonded to an sp^2 -hybridized carbon atom of an aromatic ring.[\[1\]](#)[\[4\]](#)

Industrial and Environmental Classification

For commercial and regulatory purposes, specific classes of halocarbons are defined based on their composition, particularly concerning their environmental impact.

- Chlorofluorocarbons (CFCs): These are compounds containing only carbon, chlorine, and fluorine.[\[5\]](#) Due to their high ozone depletion potential (ODP), their production has been phased out under the Montreal Protocol.[\[6\]](#)[\[7\]](#)
- Hydrochlorofluorocarbons (HCFCs): As transitional replacements for CFCs, these compounds contain hydrogen in addition to carbon, chlorine, and fluorine.[\[5\]](#)[\[7\]](#) The presence of hydrogen makes them less stable in the atmosphere, resulting in a lower ODP.[\[5\]](#)
- Hydrofluorocarbons (HFCs): HFCs contain hydrogen, fluorine, and carbon. They have an ODP of zero because they lack chlorine, but many are potent greenhouse gases with high global warming potential (GWP).[\[8\]](#)
- Halons (Bromofluorocarbons): These are compounds containing bromine, along with fluorine and carbon. They were widely used in fire suppression systems but have extremely high ODPs.[\[9\]](#)
- Perfluorocarbons (PFCs): These compounds contain only carbon and fluorine. They are environmentally significant due to their extremely long atmospheric lifetimes and high GWP.[\[9\]](#)

The following diagram illustrates the hierarchical classification of halocarbons.



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A diagram illustrating the primary classification schemes for halocarbons.

Nomenclature of Complex Halocarbons

The naming of halocarbons follows two main systems: the common (or trivial) system and the systematic IUPAC nomenclature.

IUPAC Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for unambiguous naming.^{[10][11]}

Rules for Haloalkanes and Haloalkenes:

- Identify the Parent Chain: Find the longest continuous carbon chain. For haloalkenes, this chain must include the double bond.^[4]
- Number the Chain: Number the carbon atoms starting from the end that gives the lowest possible number (locant) to the substituent (halogen or alkyl group) encountered first.^{[4][12]} If a multiple bond is present, it receives the lowest possible number.^[4]
- Name the Substituents: Halogen substituents are named with an "-o" suffix: fluoro-, chloro-, bromo-, and iodo-.^[10]

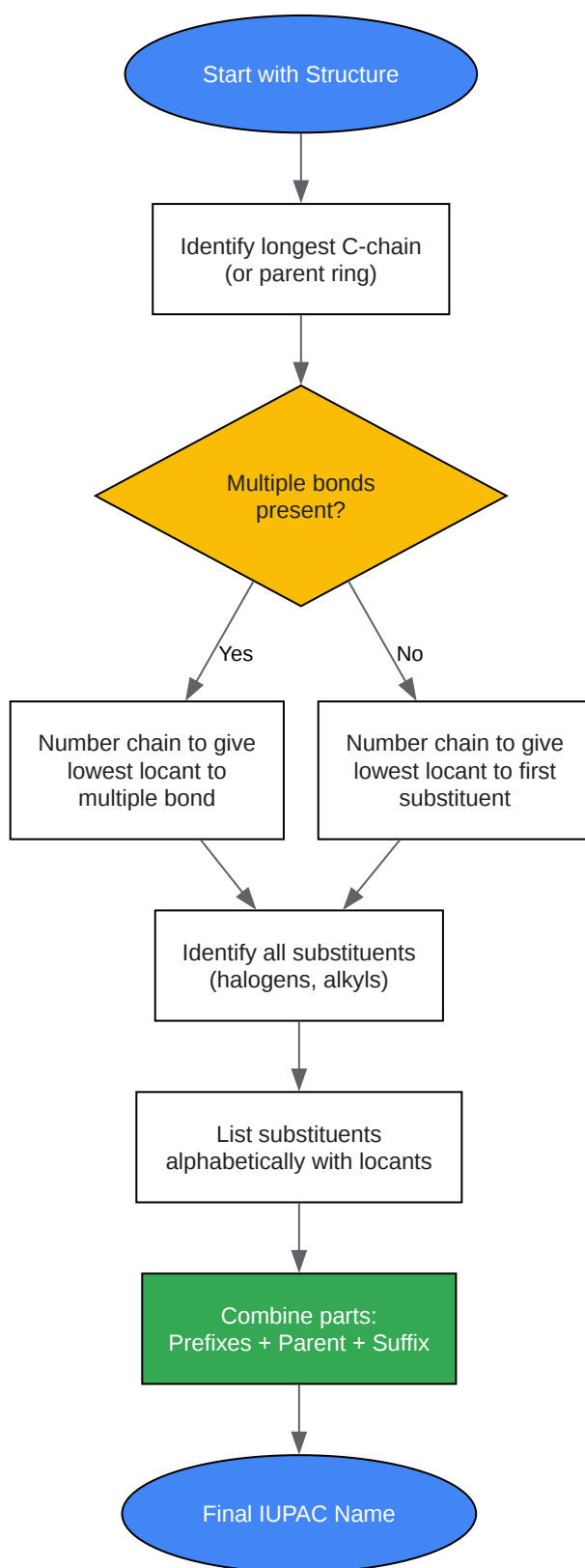
- Assemble the Name: List all substituents in alphabetical order, preceded by their numerical locants. Use prefixes like di-, tri-, and tetra- for multiple identical substituents; these prefixes are ignored for alphabetization.[\[4\]](#)[\[12\]](#)

Example: The compound $\text{CH}_3\text{CHClCH}_2\text{CH}_2\text{Br}$ is named 1-bromo-3-chlorobutane.

Rules for Haloarenes:

- Parent Hydrocarbon: The aromatic ring serves as the parent name (e.g., benzene).
- Name Substituents: Halogens are named as prefixes (e.g., chlorobenzene).
- Indicate Positions: For multiple substituents, their positions are indicated by numbers. Numbering starts at a substituted carbon and proceeds around the ring to give the lowest possible locants to all substituents.[\[4\]](#)[\[12\]](#) For disubstituted benzenes, the common nomenclature prefixes ortho- (1,2), meta- (1,3), and para- (1,4) are also used.[\[12\]](#)

The logical workflow for IUPAC naming is visualized below.



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A workflow diagram for naming a complex halocarbon using IUPAC rules.

Refrigerant Numbering System

A specialized nomenclature is used for CFCs, HCFCs, and HFCs, commonly known as the "R-series" or "Freon" numbering system. The "Rule of 90" can be used to decode the number:[5]

- Add 90 to the R-number.
- The resulting 3-digit number represents, from left to right:
 - 1st digit: Number of carbon atoms (C).
 - 2nd digit: Number of hydrogen atoms (H).
 - 3rd digit: Number of fluorine atoms (F).
- The number of chlorine atoms (Cl) is calculated by subtracting the number of H and F atoms from the total possible number of single-bonded substituents on the carbon skeleton ($2C + 2$ for alkanes).

Example: For R-12 (CFC-12):

- $90 + 12 = 102$
- Carbons = 1, Hydrogens = 0, Fluorines = 2
- Chlorines = $(2 \times 1 + 2) - 0 - 2 = 2$
- Formula: CCl_2F_2 (Dichlorodifluoromethane)

Physicochemical and Environmental Properties

The properties of halocarbons vary widely based on their structure, the type of halogen, and the degree of halogenation. These properties are critical for predicting their behavior, applications, and environmental fate.[13]

Compound Name	IUPAC Name	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Ozone Depletion Potential (ODP)	Global Warming Potential (GWP, 100-yr)
CFC-11	Trichlorofluoromethane	<chem>CCl3F</chem>	137.37	23.7	1.0	4,750
CFC-12	Dichlorodifluoromethane	<chem>CCl2F2</chem>	120.91	-29.8	0.82	10,900
HCFC-22	Chlorodifluoromethane	<chem>CHClF2</chem>	86.47	-40.8	0.034	1,810
HFC-134a	1,1,1,2-Tetrafluoroethane	<chem>C2H2F4</chem>	102.03	-26.3	0	1,430
Halon-1301	Bromotrifluoromethane	<chem>CBrF3</chem>	148.91	-57.8	12.0	7,140
Carbon Tetrachloride	Tetrachloromethane	<chem>CCl4</chem>	153.82	76.7	1.2	1,400
Methyl Chloroform	1,1,1-Trichloroethane	<chem>CH3CCl3</chem>	133.40	74.1	0.12	146

Data compiled from various sources, including NOAA Global Monitoring Laboratory and IPCC reports.

Key Experimental Protocols

Protocol: Analysis of Halocarbons by GC-MS

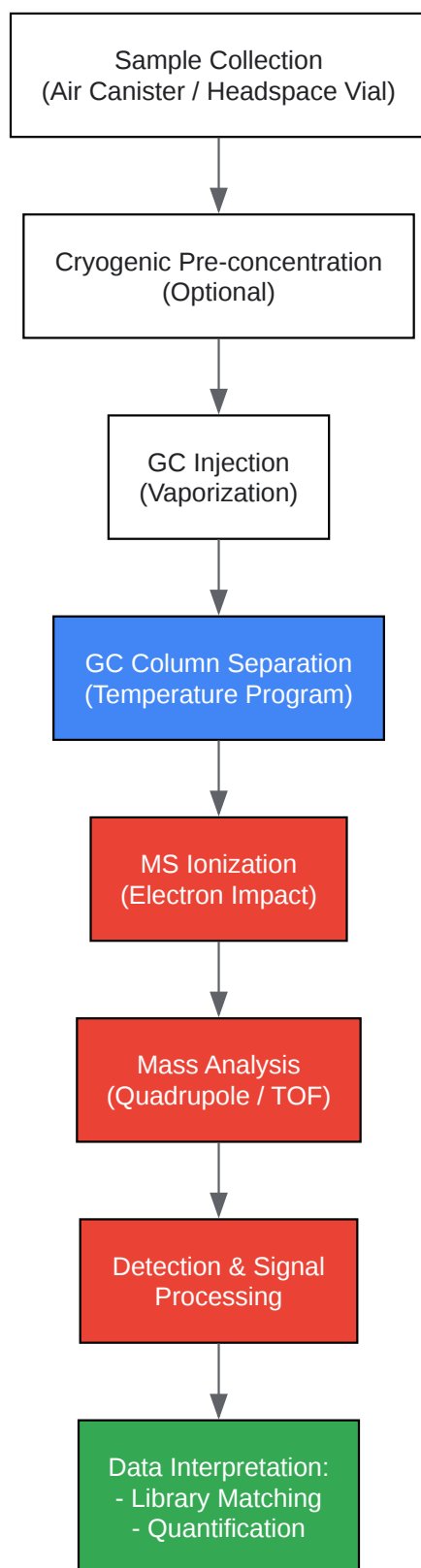
This protocol outlines the standard method for the identification and quantification of volatile halocarbons in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is the preferred technique due to its high sensitivity and specificity.^{[14][15]}

Objective: To separate, identify, and quantify complex halocarbons in an air or water sample.

Methodology:

- Sample Collection and Preparation:
 - For air samples, collect a whole air sample in a passivated stainless steel canister.
 - For water samples, use a headspace vial and allow the volatile halocarbons to partition into the gas phase.^[16]
 - To increase sensitivity for trace analysis, a pre-concentration step is often required. The sample is passed through a cold trap (cryogenic enrichment) to freeze out the compounds of interest, which are then thermally desorbed onto the GC column.^[14]
- Gas Chromatography (GC) Separation:
 - Injector: The vaporized sample is injected into the GC. A split/splitless inlet is commonly used.
 - Carrier Gas: High-purity Helium or Hydrogen.
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separating halocarbons based on their boiling points and interaction with the stationary phase.
 - Oven Program: A temperature gradient is applied to the oven (e.g., start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C) to elute compounds sequentially.
- Mass Spectrometry (MS) Detection:
 - Ionization: As compounds elute from the GC column, they enter the MS source, where they are ionized, typically by Electron Ionization (EI).

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting fragment ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion. A full scan provides a mass spectrum, which serves as a chemical fingerprint for identification by comparison to a spectral library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific target compounds.
- Data Analysis:
 - Identification: Compounds are identified by matching their retention time and mass spectrum against those of known standards.
 - Quantification: The concentration of each analyte is determined by integrating the area of its chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.



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A generalized workflow for the analysis of halocarbons using GC-MS.

Protocol: Synthesis and Characterization of a Complex Haloalkane

This protocol provides a general methodology for the synthesis of a complex, polyhalogenated alkane via free-radical halogenation, followed by structural characterization.

Objective: To synthesize 1,1,1,2-tetrachloropropane and confirm its structure.

Methodology:

- Synthesis (Free-Radical Chlorination):
 - Reactants: 1,1,1-trichloropropane and chlorine gas (Cl_2).
 - Apparatus: A three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The setup should be in a fume hood and protected from light initially.
 - Procedure:
 1. Charge the flask with 1,1,1-trichloropropane and a radical initiator (e.g., AIBN or benzoyl peroxide).
 2. Heat the mixture to reflux (approx. 115°C).
 3. Slowly bubble chlorine gas through the solution while irradiating the flask with a UV lamp to initiate the reaction.
 4. Monitor the reaction progress using GC analysis of aliquots.
 5. Once the desired conversion is achieved, stop the chlorine flow and UV irradiation, and allow the mixture to cool.
- Workup and Purification:
 - Wash the crude product mixture with a sodium thiosulfate solution to remove excess chlorine, followed by a sodium bicarbonate solution and brine.

- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4).
- Purify the product via fractional distillation, collecting the fraction corresponding to the boiling point of 1,1,1,2-tetrachloropropane.
- Structural Characterization:
 - NMR Spectroscopy:
 - ^1H NMR: Acquire the proton NMR spectrum. The expected signals would confirm the number of unique protons and their neighboring environments (splitting patterns).
 - ^{13}C NMR: Acquire the carbon NMR spectrum to determine the number of unique carbon environments.
 - Mass Spectrometry (MS):
 - Analyze the purified product by GC-MS. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the four chlorine atoms, confirming the elemental composition.
 - Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum to identify characteristic functional group vibrations, such as C-H and C-Cl bonds.

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